molecular formula C11H13F3N2 B1295231 1-(4-Trifluoromethylphenyl)piperazine CAS No. 30459-17-7

1-(4-Trifluoromethylphenyl)piperazine

Cat. No.: B1295231
CAS No.: 30459-17-7
M. Wt: 230.23 g/mol
InChI Key: IBQMAPSJLHRQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)piperazine typically involves the reaction of 4-(Trifluoromethyl)aniline with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

1-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds such as:

    1-(3-Trifluoromethylphenyl)piperazine: This compound has the trifluoromethyl group attached at the meta position instead of the para position.

    1-(4-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a trifluoromethyl group.

    1-Phenylpiperazine: This compound lacks any substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-(4-Trifluoromethylphenyl)piperazine, commonly referred to as TFMPP, is a piperazine derivative that has garnered attention for its biological activity, particularly as a serotonergic agent. This compound is structurally related to other piperazines, such as benzylpiperazine (BZP), and has been studied for its potential effects on serotonin receptors and its implications in recreational drug use.

  • Molecular Formula : C10H12F3N2
  • Molecular Weight : 220.21 g/mol
  • Melting Point : 30-33 °C
  • Boiling Point : 118-123 °C at 0.1 mmHg

TFMPP primarily acts as a serotonin receptor modulator , influencing the serotonergic system by interacting with various serotonin receptors, including 5-HT_1A and 5-HT_2 receptors. Its activity can lead to both stimulant and hallucinogenic effects, depending on the dosage and the presence of other substances.

Pharmacological Effects

TFMPP exhibits a range of pharmacological effects, including:

  • Serotonin Release : TFMPP has been shown to promote the release of serotonin, which can lead to mood enhancement and altered sensory perception.
  • Dissociative Symptoms : Clinical reports indicate that TFMPP can induce dissociative symptoms, particularly when used in combination with BZP. Symptoms include nausea and sympathomimetic toxicity .

Toxicity and Side Effects

The compound has been associated with several adverse effects, particularly in recreational contexts:

  • Case Studies : A case series documented three patients who experienced dissociative symptoms after ingesting TFMPP with BZP. The patients showed signs of sympathomimetic toxicity but improved with conservative management .
  • Legal Status : Initially controlled under the US Controlled Substances Act due to safety concerns, TFMPP was removed from control in 2004 following a lack of substantial evidence regarding its toxicity .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of piperazine derivatives to optimize their biological activity. For instance, modifications to the piperazine structure have been investigated to enhance selectivity for specific serotonin receptor subtypes .

CompoundActivityReference
TFMPPSerotonin release; dissociative effects
BZPStimulant effects; sympathomimetic toxicity
Other piperazinesVarying degrees of receptor interaction

In Vitro Studies

In vitro assays have demonstrated that TFMPP interacts with serotonin receptors, leading to increased serotonin levels in certain brain regions. This interaction is critical for understanding its potential therapeutic applications as well as risks associated with its use.

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1-(4-Trifluoromethylphenyl)piperazine with high purity?

Answer:
A robust method involves coupling 4-trifluoromethylphenyl groups to the piperazine core via nucleophilic substitution or reductive amination. For example:

  • Reaction Conditions : Use 1-(4-fluorobenzyl)piperazine dissolved in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Add the appropriate aryl chloride derivative under inert conditions.
  • Purification : Flash chromatography with gradients of methanol/ethyl acetate or crystallization using diethyl ether yields >95% purity.
  • Critical Parameters : Control reaction temperature (0–25°C) to minimize side reactions like over-alkylation. Use anhydrous solvents to prevent hydrolysis .

Q. Basic: Which analytical techniques are optimal for characterizing this compound derivatives?

Answer:
Key techniques include:

NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^13C NMR. For example, the trifluoromethyl group causes distinct deshielding in aromatic protons (δ 7.4–7.6 ppm) .

Elemental Analysis : Verify stoichiometry (e.g., C17_{17}H16_{16}F3_3N3_3) with <0.3% deviation between calculated and observed values.

Melting Point Analysis : Sharp melting points (e.g., 155–156°C) indicate purity .

Q. Advanced: How can HPLC methods be optimized for detecting trace this compound in biological matrices?

Answer:

  • Column : Use a C18 reversed-phase column (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min.
  • Internal Standard : p-Tolylpiperazine (pTP) improves quantification accuracy.
  • Validation : Validate linearity (R2^2 > 0.99) across 0.1–50 μg/mL, with LOD of 0.02 μg/mL. Spike recovery rates in hair samples should exceed 85% .

Q. Advanced: How can Raman microspectroscopy distinguish positional isomers of trifluoromethylphenylpiperazines?

Answer:

  • Parameters : 20 mW laser power, 128–256 scans, and 4 cm1^{-1} resolution.
  • Multivariate Analysis : Combine Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) on spectral data (500–1800 cm1^{-1}). For 4-TFMPP vs. 3-TFMPP, PCA explains >99% variance via PC4, while LDA achieves >95% classification accuracy .

Q. Advanced: What experimental designs evaluate the anticancer potential of this compound derivatives?

Answer:

  • NCI60 Screening : Test cytotoxicity across 60 cancer cell lines. For example, derivative 17 (4-trifluoromethylphenyl-substituted) showed:
Cell LineCancer TypeGrowth Inhibition (%)
KM12Colon-84.4
SF-539CNS-81.2
SNB-75CNS-80.9
  • Mechanistic Studies : Assess apoptosis (Annexin V assay) and cell cycle arrest (flow cytometry) .

Q. Advanced: How to investigate sex-dependent metabolic pathways of this compound?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes from male/female rats (e.g., Wistar/DA strains).
  • Kinetic Analysis : Calculate Vmax_{max} and Km_m for oxidative metabolites (e.g., M-1, M-2). Male rats typically exhibit 2–3× higher CYP450-mediated clearance.
  • LC-MS/MS Detection : Use MRM transitions (e.g., m/z 365 → 121 for M-1) .

Q. Advanced: How to design SAR studies for piperazine derivatives targeting dopamine receptors?

Answer:

  • Substituent Variation : Modify the phenyl ring with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups.
  • Binding Assays : Radioligand competition (e.g., 3^3H-spiperone for D2 receptors).
  • Functional Activity : Measure cAMP inhibition (IC50_{50}) in HEK293 cells expressing D3 receptors.
  • Key Finding : 4-Trifluoromethyl substitution enhances D3 selectivity (10× over D2) .

Q. Basic: What challenges arise in achieving regioselectivity during piperazine derivatization?

Answer:

  • Competing Reactions : N-alkylation vs. N-arylation. Use bulky bases (e.g., DBU) to favor mono-substitution.
  • Protecting Groups : Boc-protected piperazines prevent over-reaction.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity at specific nitrogen sites .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQMAPSJLHRQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184534
Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-17-7
Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30459-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of t-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (1.06 g, 3.21 mmol, 1.00 equiv) in dichloromethane (10 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round-bottom flask and stirred for 2 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with 4×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate, followed by filtration to remove the solids. The resulting solution was concentrated under vacuum, resulting in 740 mg (crude) of 1-(4-(trifluoromethyl)phenyl)piperazine as a yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-trifluoromethylphenyl)-piperazine-1-carboxylate (3.8 g, 11.5 mmol) prepared in Reference Example 77 was dissolved in methylene chloride (40 ml), to which trifluoroacetic acid (10 ml) was added dropwise, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the residue was neutralized with saturated sodium hydrogencarbonate aqueous solution and the mixture was extracted with methylene chloride. The extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-trifluoromethylphenyl)piperazine (2.5 g, yield 96%) as a white powder.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The mixture of 1-bromo-4-(trifluoromethyl)benzene (15 g, 67 mmol), piperazine (28.8 g, 334.4 mmol, 5 eq.), Pd2(dba)3 (1.4 g, 1.53 mmol, 2 mol %), BINAP (420 mg, 0.67 mmol, 1 mol %) and t-BuONa (12.9 g, 134.2 mmol, 2 eq.) in toluene (200 ml) was stirred for 2 hours at 70° C. under nitrogen. Then the solids were filtered off and the mixture was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1% 5% methanol in dichloromethane to afford 1-[4-(trifluoromethyl)phenyl]piperazine as a dark red solid (10.5 g, 68%). (ES, m/z): [M+H]+ 231.1; 1H NMR (300 MHz, CDCl3): δ 7.48 (d, J=8.7 Hz, 2H), 6.92 (d, J=8.7 Hz, 2H), 3.32-3.20 (m, 4H), 3.04-3.01 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
420 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Trifluoromethylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.